molecular formula C14H21FN2O2 B1454869 tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate CAS No. 519172-79-3

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Cat. No. B1454869
M. Wt: 268.33 g/mol
InChI Key: UBZDUXBABQPOFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate”, similar compounds such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .

Scientific Research Applications

Synthesis of Bioactive Compounds

"tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate" is notably used as an intermediate in the synthesis of various biologically active compounds. For instance, a related compound, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, has been synthesized as an important intermediate in drugs like omisertinib (AZD9291), used in cancer therapy (Zhao, Guo, Lan, & Xu, 2017).

Identification and Characterization of Impurities

In pharmaceutical research, identifying and characterizing impurities in drug compounds is crucial. For example, two new impurities were identified in the drug retigabine, where one of them included a derivative of tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate (Douša et al., 2014).

Development of New Synthetic Methods

Research has also focused on developing new synthetic methods involving tert-butyl carbamate derivatives. These include studies on chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990) and the synthesis of new monomeric antioxidants containing tert-butyl carbamate groups (Pan, Liu, & Lau, 1998).

Applications in Organic Chemistry

This compound also plays a role in organic chemistry for reactions like the glycosylative transcarbamylation, which transforms tert-butyl carbamates into novel glycoconjugates (Henry & Lineswala, 2007), and in the synthesis of carbocyclic analogues of protected β-d-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Crystallographic and Spectroscopic Studies

Crystallographic and spectroscopic studies of compounds containing tert-butyl carbamate are also significant. They provide insights into molecular structures and interactions, contributing to the understanding of chemical properties and reactivity. An example is the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (Kant, Singh, & Agarwal, 2015).

properties

IUPAC Name

tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZDUXBABQPOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Synthesis routes and methods

Procedure details

(2-Amino-ethyl)-carbamic acid tert-butyl ester (5.95 g, 37.1 mmol), 4-fluorobenzaldehyde (5.07 g, 40.9 mmol, 4.4 mL), triethylamine (1.50 g, 14.9 mmol, 2.1 mL) and magnesium sulfate (6.71 g, 55.7 mmol) were stirred in methanol (50 mL). After 1.5 h the solution was cooled to 0° C. and sodium borohydride (8.4 g, 223 mmol) was added in portions. After 2 h the reaction was quenched with water and extracted three times with ethyl acetate. The combined organic layers were washed three times with water and the desired product extracted into the aqueous layer with 0.5 M hydrochloric acid (4×50 mL). The combined acid wash was cooled to 0° C. and basified with saturated aqueous ammonium hydroxide. The aqueous layer was extracted three times with chloroform and the combined chloroform layer washed three times with water, dried over sodium sulfate and concentrated to yield the title compound as a colorless oil (7.49 g).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Maslivetc, LV Frolova, S Rogelj… - The Journal of …, 2018 - ACS Publications
A strain-release-driven, cation-templated nucleophilic 7- and 8-exo-trig-cyclization of tethered Boc-protected amines to cyclopropenes is described. The featured reaction proceeds in …
Number of citations: 11 pubs.acs.org

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